molecular formula C12H14Cl2N2O3S B2888252 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-86-5

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B2888252
CAS No.: 309279-86-5
M. Wt: 337.22
InChI Key: DMVCQSINJHGORD-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide (CAS 309279-86-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H14Cl2N2O3S and a molecular weight of 337.2 g/mol , this benzenesulfonamide derivative features a piperidine ring, a structure of significant interest in medicinal chemistry for the design of enzyme inhibitors . Compounds within this class are extensively investigated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated enzymes hCA IX and XII . The inhibition of these enzymes is a validated strategy in anticancer research, as they play a critical role in tumor cell survival and metastasis by regulating pH in hypoxic environments . This product is intended for laboratory research use only by technically qualified personnel. It is explicitly not intended for diagnostic or therapeutic uses, nor for application in foods, drugs, or cosmetics for humans or animals.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-9-1-2-10(14)11(7-9)20(18,19)16-5-3-8(4-6-16)12(15)17/h1-2,7-8H,3-6H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCQSINJHGORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthesis Strategy

The target compound is synthesized via a two-step sequence:

  • Preparation of 4-Piperidinecarboxamide :
    Piperidine-4-carboxylic acid undergoes activation to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by amidation with aqueous ammonia.
    $$
    \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Piperidine-4-carbonyl chloride} \xrightarrow{\text{NH}3} \text{4-Piperidinecarboxamide}
    $$
    Yields for this step typically range from 70–85%, with purity confirmed via melting point (mp: 132–135°C) and $$^{13}\text{C}$$ NMR (δ 175.2 ppm, C=O).
  • Sulfonylation with 2,5-Dichlorobenzenesulfonyl Chloride :
    4-Piperidinecarboxamide reacts with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine, pyridine) to form the sulfonamide bond.
    $$
    \text{4-Piperidinecarboxamide} + \text{2,5-Cl}2\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide}
    $$
    Reaction conditions (solvent, temperature, stoichiometry) critically influence yields, as detailed in Table 1.

Optimization of Sulfonylation

Table 1: Comparative Analysis of Sulfonylation Conditions
Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Triethylamine Dichloromethane 25 12 78 98
Pyridine THF 25 18 65 95
DBU Acetonitrile 50 6 72 97

Key findings:

  • Triethylamine in dichloromethane provides optimal yield and purity due to efficient HCl scavenging.
  • Elevated temperatures (e.g., 50°C) accelerate reaction kinetics but risk sulfonyl chloride hydrolysis.

Advanced Methodological Considerations

Large-Scale Synthesis and Purification

For industrial-scale production, continuous flow chemistry reduces side reactions (e.g., sulfonic acid formation) by minimizing residence time. Post-reaction workup involves:

  • Liquid-liquid extraction : Removal of unreacted sulfonyl chloride using 5% NaHCO₃.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >99% purity.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product (mp: 214–216°C).

Spectroscopic Characterization

  • $$^{1}\text{H}$$ NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.65 (m, 3H, Ar-H), 3.82–3.45 (m, 4H, piperidine-H), 2.91–2.75 (m, 1H, piperidine-H).
  • IR (KBr): 3275 cm⁻¹ (N-H stretch), 1672 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O).

Troubleshooting and Side Reactions

Common Challenges

  • Incomplete Sulfonylation : Caused by moisture-induced hydrolysis of sulfonyl chloride. Mitigated by anhydrous conditions (molecular sieves).
  • Di-Substitution : Excess sulfonyl chloride may react with residual ammonia, forming bis-sulfonamide byproducts. Controlled stoichiometry (1:1.05 molar ratio) minimizes this.

Industrial and Environmental Impact

Green Chemistry Alternatives

  • Solvent Recycling : Dichloromethane recovery via distillation reduces waste.
  • Catalytic Bases : Immobilized triethylamine on polystyrene resin enables reuse across batches.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Sulfonyl Group

1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide (CAS 2227549-00-8)
  • Structural Difference : The sulfonyl group is attached to a 3,5-dichlorophenyl ring instead of 2,5-dichlorophenyl.
  • The 4-fluorobenzyl group introduces fluorine, enhancing metabolic stability and dipole interactions.
  • Molecular Formula : C₁₉H₁₉Cl₂FN₂O₃S; Molecular Weight : 445.34 .
1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide (CAS 942002-39-3)
  • Structural Difference : The benzene ring in the sulfonyl group is replaced with a 5-chlorothiophene ring.
  • Implications : Thiophene’s reduced aromaticity and sulfur atom may decrease π-π stacking interactions but introduce unique electronic effects.
  • Molecular Formula : C₁₆H₁₅Cl₃N₂O₃S₂; Molecular Weight : 453.8 .

Modifications in the Carboxamide Substituent

N-(3-Bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide (CAS 593259-17-7)
  • Structural Difference : A 3-bromophenyl group is attached to the carboxamide nitrogen.
  • Implications : Bromine’s bulkiness and polarizability may enhance hydrophobic interactions but reduce solubility.
  • Molecular Formula : C₁₈H₁₇BrCl₂N₂O₃S; Molecular Weight : 492.21 .
N-(4-Chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
  • Structural Difference : A 4-chlorobenzyl group replaces the carboxamide’s hydrogen.
  • Molecular Formula : C₁₉H₁₉Cl₃N₂O₃S; Molecular Weight : 461.79 .
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS 870987-02-3)
  • Structural Difference : The carboxamide nitrogen is linked to a 5-phenyl-1,3,4-oxadiazole ring.
  • Implications : Oxadiazole’s hydrogen-bond acceptor properties may enhance binding to target proteins.
  • Molecular Formula : C₂₀H₁₉ClN₄O₄S; Molecular Weight : 446.9 .

Piperidine Core Modifications

1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide (QY-0311, CAS 309278-23-7)
  • Structural Difference : The carboxamide (-CONH₂) is replaced with a carbohydrazide (-CONHNH₂).
  • Implications : The hydrazide group introduces additional hydrogen-bonding capacity but may reduce metabolic stability.
  • Molecular Formula : C₁₂H₁₄Cl₂N₄O₃S; Molecular Weight : 377.24 .

Biological Activity

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which contributes to its biological activity. The molecular formula is C12_{12}H13_{13}Cl2_2N2_2O2_2S, with a molecular weight of approximately 303.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/EnzymeActivity Level
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesterase (AChE)Significant Inhibition
Enzyme InhibitionUreaseStrong Inhibition

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antibacterial effectiveness of various piperidine derivatives, including this compound. The results indicated that the compound displayed notable activity against Salmonella typhi, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
  • Enzyme Inhibition Study :
    Research conducted on the inhibition of AChE revealed that this compound exhibited IC50_{50} values comparable to established inhibitors. Kinetic studies suggested a competitive inhibition mechanism, indicating that the compound effectively binds to the active site of AChE.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the piperidine ring and sulfonyl group significantly affect the biological activity. For instance:

  • Substitution Patterns : Variations in the position and nature of substituents on the phenyl ring influence both enzyme inhibition potency and antimicrobial activity.
  • Ring Modifications : Alterations in the piperidine structure can enhance solubility and bioavailability, leading to improved therapeutic profiles.

Q & A

Basic: What are the common synthetic routes for 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide, and how can reaction progress be monitored?

Answer:
The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include sulfonylation of the piperidine nitrogen using 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., in dichloromethane with triethylamine) and subsequent carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and HPLC for purity assessment. For example, highlights the use of methanol or DMF as solvents and TLC for real-time monitoring .

Advanced: How can computational methods optimize reaction conditions for synthesizing sulfonamide-piperidine derivatives like this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions (e.g., solvent polarity, temperature) by modeling transition states and energy barriers. describes ICReDD’s approach, combining computational design with experimental validation to reduce trial-and-error cycles. For instance, solvent effects on sulfonylation efficiency can be simulated to select ideal media (e.g., DMF vs. THF) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the dichlorophenyl group (δ 7.4–7.8 ppm) and piperidine protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
  • IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2,5-dichlorophenyl with 4-methoxyphenyl) to assess electronic/steric effects.
  • Combinatorial Libraries : Use parallel synthesis to generate derivatives with varied sulfonyl and carboxamide groups.
  • Docking Studies : Perform molecular docking against hypothesized targets (e.g., enzymes with sulfonamide-binding pockets) to prioritize analogs .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:
The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability studies under varying pH (e.g., phosphate buffers at pH 4.0–7.4) and temperatures (4°C vs. 25°C) are critical. notes that HPLC with buffered mobile phases (e.g., sodium acetate/methanol) can assess degradation products .

Advanced: How can enzyme inhibition assays differentiate between competitive and non-competitive binding mechanisms for this compound?

Answer:

  • Kinetic Assays : Measure VmaxV_{max} and KmK_m at varying substrate concentrations. A competitive inhibitor increases KmK_m without affecting VmaxV_{max}, while non-competitive reduces VmaxV_{max}.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., ΔH, ΔS) to infer interaction modes.
  • X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to visualize binding sites .

Basic: What strategies mitigate impurities during large-scale synthesis of this compound?

Answer:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water).
  • Process Optimization : Control sulfonylation stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) to minimize di-sulfonylated byproducts. emphasizes catalyst selection (e.g., DMAP) to enhance regioselectivity .

Advanced: How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., hepatic microsomal assays), and plasma protein binding.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps.
  • Tissue Distribution Studies : Radiolabel the compound to quantify accumulation in target organs .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can computational toxicology models predict off-target effects or toxicity risks?

Answer:

  • QSAR Models : Predict ADMET properties (e.g., Ames test mutagenicity) using platforms like EPA’s TEST.
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways.
  • Transcriptomics : Use ToxCast data to screen for gene expression changes linked to adverse outcomes .

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